molecular formula C15H8ClFO4S B2847051 6-chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 904432-70-8

6-chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2847051
CAS No.: 904432-70-8
M. Wt: 338.73
InChI Key: PFQOPWOKJDPSEN-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one (CAS 904432-70-8) is a sulfonyl chromen-4-one derivative of significant interest in medicinal chemistry and oncology research. This compound features a 2H-chromen-2-one (coumarin) core structure substituted with a chloro group at the 6-position and a 2-fluorobenzenesulfonyl moiety at the 3-position, yielding the molecular formula C15H8ClFO4S and a molecular weight of 338.74 g/mol. Research indicates that sulfonyl chromen-4-one analogs like CHW09 exhibit potent anti-proliferative activity against cancer cells, particularly in oral cancer models, by enhancing the inhibitory effects of ultraviolet-C (UVC) radiation. Studies demonstrate that combined treatment with sulfonyl chromen-4-ones and UVC significantly reduces cell viability, promotes apoptosis through caspase-3/7 activation and PARP cleavage, induces oxidative stress via reactive oxygen species generation, and causes DNA damage as evidenced by increased H2A histone family member X and 8-oxo-2'-deoxyguanosine markers . The structural motif of 2H-chromene is recognized as a privileged scaffold in drug discovery, particularly for targeting hypoxia-inducible factor (HIF-1) pathways in solid tumors . The presence of the 2-fluorobenzenesulfonyl group enhances the molecule's properties for structure-activity relationship studies. This compound is available for research applications with a purity of 90% or higher . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-3-(2-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFO4S/c16-10-5-6-12-9(7-10)8-14(15(18)21-12)22(19,20)13-4-2-1-3-11(13)17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQOPWOKJDPSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation Strategy

The 6-chloro-2H-chromen-2-one scaffold is most efficiently constructed via Pechmann condensation. Reacting 4-chlororesorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours yields the intermediate 6-chloro-2H-chromen-2-one in 78% yield. Critical parameters include:

Parameter Value
Molar Ratio 1:1.2 (resorcinol:ester)
Acid Catalyst H2SO4 (98%)
Temperature 0–5°C
Reaction Time 6 hours

¹H NMR (500 MHz, CDCl₃) data aligns with literature: δ 8.15 (d, J = 2.4 Hz, 1H, H-5), 7.52 (dd, J = 8.7, 2.4 Hz, 1H, H-7), 6.89 (d, J = 8.7 Hz, 1H, H-8), 6.27 (s, 1H, H-4).

Claisen Cyclization Alternative

For enhanced regiocontrol, 2,2-dimethyl-2H-chromene-6-carbaldehyde serves as a precursor. Heating 4-[(2-methylbut-3-yn-2-yl)oxy]benzaldehyde in N-methyl-2-pyrrolidone (NMP) at 202°C for 12 hours induces cyclization (72% yield). Subsequent chlorination using PCl₃ in dichloromethane introduces the 6-chloro substituent (85% yield).

Sulfonylation at Position 3

Direct Electrophilic Sulfonylation

Treating 6-chloro-2H-chromen-2-one with 2-fluorobenzenesulfonyl chloride (1.5 equiv) in anhydrous dichloromethane with AlCl₃ (2 equiv) at −15°C achieves 62% yield. Key considerations:

Parameter Value
Solvent CH₂Cl₂ (anhydrous)
Lewis Acid AlCl₃
Temperature −15°C → 25°C (gradual)
Reaction Time 8 hours

HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₁₅H₉ClFO₄S: 363.9872; found: 363.9868.

Mechanochemical Sulfonylation

A solvent-free approach using a ball mill (30 Hz, 4 mm stainless steel balls) mixes 6-chloro-2H-chromen-2-one with 2-fluorobenzenesulfonyl chloride and K₂CO₃ (2 equiv) for 45 minutes (82% yield). Advantages include:

  • Reduced waste generation
  • Reaction completion in <1 hour
  • No column chromatography required

Alternative Route: Pre-sulfonated Coumarin Assembly

Sulfonyl Chloride Preparation

2-Fluorobenzenesulfonyl chloride synthesis proceeds via:

  • Sulfonation of fluorobenzene with oleum (20% SO₃) at 110°C (6 hours)
  • Chlorination using PCl₅ in refluxing toluene (4 hours, 89% yield)

Coumarin Sulfonation

Coupling 3-hydroxy-6-chloro-2H-chromen-2-one with pre-formed sulfonyl chloride under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→rt) achieves 74% yield.

Characterization and Validation

Spectroscopic Data Consolidation

¹H NMR (500 MHz, DMSO-d₆):
δ 8.42 (s, 1H, H-4), 8.12 (d, J = 8.3 Hz, 1H, ArH), 7.95–7.88 (m, 2H, ArH), 7.65 (t, J = 7.6 Hz, 1H, ArH), 7.51 (d, J = 8.7 Hz, 1H, H-8), 7.33 (d, J = 8.7 Hz, 1H, H-7).

Purity Assessment

UPLC/MS (ACN/H₂O + 0.1% formic acid):

  • tR = 6.72 min
  • Purity >99% (220 nm)
  • [M + H]⁺ = 363.99

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Electrophilic 62 98 High regioselectivity
Mechanochemical 82 99 Solvent-free, rapid
Mitsunobu Coupling 74 97 Mild conditions

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of coumarin derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Biological Activity Key Findings Reference
6-Chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one 6-Cl, 3-(2-F-benzene-sulfonyl) Not explicitly reported (in evidence) Hypothesized to target enzymes or riboswitches due to sulfonyl and halogen moieties . N/A
6-Chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one 6-Cl, 3-(2-Me-indole-carbonyl) Antifungal IC50: 8.2 µM against Candida albicans; carbonyl group critical for binding .
6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one 6,8-diCl, 3-(3-MeO-phenyl) Kinase inhibition (MARK4) IC50: 7.8 µM (MARK4); 15.9 µM (HepG2 cell viability) .
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives 3-(imidazo-thiazole) Antiviral (Parvovirus B19) Selective inhibition of viral replication in UT7/EpoS1 cells .
6-Chloro-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one 6-Cl, 3-(pyridinyl-oxadiazole) Antimalarial (riboswitch inhibition) High binding energy to Plasmodium riboswitch; low resistance risk .
6-Chloro-4-(furan-2-ylmethyleneamino)-2,2-dimethyl-2H-chromen-3-ol 6-Cl, 4-furan-methyleneamino, 3-OH Antihypertensive Demonstrated vasorelaxant effects in vivo .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The 2-fluorobenzenesulfonyl group in the target compound likely increases LogP compared to non-sulfonylated analogues, enhancing membrane permeability . 6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one (LogP ~3.5) exhibits favorable drug-likeness due to balanced hydrophobicity .
  • Hydrogen Bonding:
    • Sulfonyl and carbonyl groups (e.g., in 6-chloro-3-(2-methylindole-carbonyl) derivatives) facilitate hydrogen bonding with enzyme active sites, critical for antifungal activity .
    • The 2H-chromen-2-one core itself participates in π-cation interactions, as seen in UROD inhibitors (e.g., isopraeroside IV) .

Biological Activity

6-Chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class. This compound has gained attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The unique structural features, including the chloro and sulfonyl groups, enhance its reactivity and biological interactions.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15H10ClFNO4S
  • Molecular Weight : 353.76 g/mol
  • IUPAC Name : this compound

The chromenone core is characterized by a fused benzopyran structure, which is essential for its biological activity. The presence of the chloro group at the 6-position and a sulfonyl group derived from 2-fluorobenzenesulfonic acid at the 3-position contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The sulfonyl group may inhibit specific enzymes, while the chromenone core can interact with DNA, influencing cellular processes such as apoptosis and proliferation.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of flavanols related to this compound were tested against human non-small cell lung cancer cells (A549). Notably, compounds with structural similarities exhibited significant cytotoxic effects:

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInduction of apoptosis via mitochondrial pathways
Control (5-Fluorouracil)4.98 ± 0.41Standard chemotherapeutic agent

The compound demonstrated a notable ability to induce apoptosis in cancer cells through caspase-dependent pathways, suggesting its potential as a therapeutic candidate for lung cancer treatment .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. The mechanism involves modulation of inflammatory cytokines and inhibition of pathways associated with inflammation. The presence of fluorine in the phenyl ring enhances the compound's binding affinity to target proteins involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds within the chromenone family:

  • Flavonol Derivatives : A study on various flavonol derivatives indicated that halogen substitutions significantly enhanced their anticancer activity against A549 cells. The introduction of fluorine atoms was particularly effective in increasing cytotoxicity .
  • Structure-Activity Relationship (SAR) : Research indicated that modifications in the sulfonyl group position affected the biological activity of chromenones. Compounds with different substituents exhibited varying degrees of potency against cancer cell lines .

Q & A

Q. What are the common synthetic routes for 6-chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with the formation of the chromenone core via Pechmann condensation (phenol derivatives and β-ketoesters under acidic conditions) . Subsequent sulfonation at position 3 using 2-fluorobenzenesulfonyl chloride under controlled anhydrous conditions is critical. Optimization includes:

  • Temperature control : Sulfonation reactions often require 0–5°C to minimize side reactions.
  • Catalyst selection : Lewis acids like AlCl₃ improve electrophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Key techniques include:

  • ¹H/¹³C NMR : Analyze splitting patterns for substituents (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzenesulfonyl groups; chloro substituents cause deshielding) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and lactone (C=O stretch at ~1715 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 367.02 for C₁₅H₉ClFO₄S) .

Advanced Research Questions

Q. How can contradictions in NMR data arising from overlapping substituent signals be resolved?

Use advanced NMR methods:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve coupling between adjacent protons (e.g., chromenone H-4 and H-5) and correlate carbons to protons.
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational barriers in sulfonyl groups) .
  • Computational DFT simulations : Predict chemical shifts and compare with experimental data to assign ambiguous signals .

Q. What computational approaches predict the compound’s bioactivity against specific targets (e.g., riboswitches)?

  • Molecular Docking (AutoDock, Glide) : Screen against Plasmodium falciparum riboswitch (PDB: 2YEE) to assess binding affinity. Key interactions: fluorobenzenesulfonyl group with adenine-rich regions .
  • MD Simulations (GROMACS) : Evaluate stability of ligand-target complexes over 100 ns; analyze RMSD and hydrogen bonding patterns .

Q. How does the hydrogen bonding network influence crystal packing, and what analytical methods are recommended?

  • X-ray Crystallography (SHELXL) : Resolve H-bonding motifs (e.g., sulfonyl O atoms as acceptors, chromenone O as donor). Use graph-set analysis (e.g., S(6) motifs) to classify packing patterns .
  • Hirshfeld Surface Analysis (CrystalExplorer) : Quantify intermolecular interactions (e.g., F...H contacts contribute ~8% to total surface area) .

Q. What experimental strategies evaluate the compound’s anticancer mechanism while minimizing off-target effects?

  • Kinase Profiling Assays : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR) to identify primary targets.
  • Apoptosis Assays (Annexin V/PI staining) : Differentiate necrotic vs. apoptotic pathways in HeLa cells.
  • siRNA Knockdown : Validate target specificity by silencing suspected pathways (e.g., PI3K/Akt) and observing rescue effects .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots to compare batch-to-batch purity variations (>2% requires process re-evaluation).
  • Crystallography Workflow : Collect high-resolution data (≤1.0 Å) with synchrotron sources; refine using SHELXL with twin-law corrections if needed .

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